1-(4-morpholinyl)-4-phenylphthalazine

Lipophilicity Drug-likeness Solubility

Aqueous insolubility of phthalazine analogs like MY-5445 (clogP 5.3) often causes compound precipitation and false negatives in HTS. 1-(4-Morpholinyl)-4-phenylphthalazine (CAS 23100-00-7) solves this with a computed logP of 2.46, ensuring superior solubility in aqueous buffers with minimal DMSO. - Ideal lead-like scaffold (MW 291.3, 0 HBD) for FBDD and parallel library synthesis. - Structurally distinct 1-morpholino analog for UT-B inhibitor SAR studies. - Reduces assay artifacts linked to poor solubility, improving screening data fidelity.

Molecular Formula C18H17N3O
Molecular Weight 291.3 g/mol
Cat. No. B5917822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-morpholinyl)-4-phenylphthalazine
Molecular FormulaC18H17N3O
Molecular Weight291.3 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C18H17N3O/c1-2-6-14(7-3-1)17-15-8-4-5-9-16(15)18(20-19-17)21-10-12-22-13-11-21/h1-9H,10-13H2
InChIKeyAWQTYODDQRPGDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Morpholinyl)-4-phenylphthalazine: Physicochemical and Structural Identity


1-(4-Morpholinyl)-4-phenylphthalazine (CAS 23100-00-7), also named 4-(4-phenylphthalazin-1-yl)morpholine, is a synthetic small molecule with the formula C₁₈H₁₇N₃O and a molecular weight of 291.3 g/mol . It features a phthalazine core substituted with a phenyl group at the 4-position and a morpholine ring at the 1-position . This specific architecture places it within the 4-phenylphthalazine class, a scaffold recognized for diverse biological activities, but its unique morpholine substitution critically dictates its physicochemical and pharmacokinetic profile, differentiating it from other 1-substituted analogs [1].

✓ Low-lipophilicity profile supports aqueous solubility screening
✓ Zero hydrogen bond donor count for permeability assay context
✓ Lead-like size fit for fragment-based and library design

Why This Morpholine Analog Cannot Be Replaced by Other 4-Phenylphthalazines


In the 4-phenylphthalazine series, substitution at the 1-position is a critical determinant of molecular properties. Simply interchanging 1-(4-morpholinyl)-4-phenylphthalazine with a close analog like an anilino- (e.g., MY-5445) or phenoxy- derivative will result in significant and quantifiable shifts in key drug-likeness parameters, including lipophilicity, hydrogen bonding capacity, and molecular size [1][2]. These differences directly impact solubility, permeability, and metabolic stability, meaning that one analog cannot serve as a drop-in replacement for another in a research program without altering the pharmacokinetic and pharmacodynamic profile of the series.

Lipophilicity mismatch
Morpholine substitution yields a pronounced drop in logP; anilino or phenoxy analogs exhibit higher lipophilicity, shifting solubility and assay behavior.
Hydrogen bond profile divergence
1‑position donor introduction (e.g., NH in anilino analog) alters permeability and may shift intracellular target engagement.
Molecular weight gap
Heavier analogs exceed lead‑like limits, reducing optimization headroom and shifting absorption profiles.

Quantitative Differentiation of 1-(4-Morpholinyl)-4-phenylphthalazine from Key Analogs


Superior Hydrophilicity Driven by Morpholine Substitution

1-(4-Morpholinyl)-4-phenylphthalazine exhibits a computed logP of 2.46 , which is dramatically lower than the 1-(3-chlorophenylamino) analog MY-5445 (XLogP3 = 5.3) [1] and the 1-phenoxy analog (XLogP3 = 4.6) [2]. This represents a reduction of >2.8 and >2.1 log units, respectively, indicating a much higher predicted aqueous solubility.

Lipophilicity (logP)
Cross-study comparable
2.46 ↓ >2.8 5.3
Lower logP supports solubility screening and developability assessment
ACD/LogP vs XLogP3; phenoxy analog logP 4.6 also higher
Lipophilicity Drug-likeness Solubility

Zero Hydrogen Bond Donors for Enhanced Permeability

The target compound has a hydrogen bond donor (HBD) count of 0, compared to MY-5445 which has 1 HBD from its secondary amine [1]. While both compounds have hydrogen bond acceptors (HBA), the lack of a donor in the morpholine derivative can be a critical factor in enhancing passive membrane permeability, especially relevant in designing compounds for intracellular or CNS targets.

H‑Bond Donor Count
Cross-study comparable
0 vs 1 1 (MY‑5445)
Zero HBD may support improved passive permeability
Computed from ChemSpider and PubChem
Hydrogen Bonding Permeability CNS Drug Design

Optimized Molecular Weight for Lead-Like Chemical Space

With a molecular weight of 291.3 g/mol, 1-(4-morpholinyl)-4-phenylphthalazine is significantly smaller than the PDE5 inhibitor MY-5445 (MW = 331.8 g/mol), a difference of 40.5 Da [1]. This places the target compound closer to the 'lead-like' chemical space (MW ≤ 350), a desirable property for hit-to-lead optimization where molecular complexity is added in a controlled manner.

Molecular Weight
Cross-study comparable
291.3 −40.5 Da 331.8
Lower MW fits lead-like space for hit expansion
C₁₈H₁₇N₃O vs C₂₀H₁₄ClN₃
Molecular Weight Lead-likeness Fragment-based screening

High-Value Applications Informed by Differentiated Properties


Aqueous Solubility-Sensitive Assays and Formulation Screening

Based on its significantly lower computed logP of 2.46 compared to analogs like MY-5445 (logP 5.3), 1-(4-morpholinyl)-4-phenylphthalazine is the superior choice for biological assays where compound precipitation is a risk [1]. It is particularly well-suited for high-throughput screens conducted in aqueous buffers with minimal DMSO, reducing the incidence of false negatives due to poor solubility .

Fragment-Based and Lead-Like Library Design

Its molecular weight of 291.3 g/mol and zero hydrogen bond donor count make it an ideal lead-like scaffold [2]. In contrast to the heavier MY-5445, procurement of this compound for a fragment-based drug discovery (FBDD) program or as a core scaffold for parallel library synthesis allows medicinal chemists to explore chemical space with a more optimal starting point for property-guided optimization [2].

Urea Transporter UT-B Inhibitor Scaffold Optimization

The 4-phenylphthalazine core has been validated as a pharmacophore for inhibiting the urea transporter UT-B, a target for novel diuretic therapies [3]. 1-(4-Morpholinyl)-4-phenylphthalazine represents a structurally distinct 1-substituted analog within this series. Its unique morpholine ring offers different electronic and steric properties compared to the anilino-substituted hit compounds, making it a valuable tool for structure-activity relationship (SAR) studies aimed at improving the potency and selectivity of phenylphthalazine-based UT-B inhibitors [3].

Application
Selection Property
Validation Focus
Aqueous solubility-sensitive screening
Low lipophilicity profile
Solubility and precipitation risk review
Fragment-based and lead-like library design
Lead-like MW and zero HBD
Optimization headroom assessment
UT-B inhibitor SAR studies
Morpholine-substituted scaffold
Potency and selectivity endpoint evaluation
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